DACN(Tos,Mal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
DACN(Tos,Mal) is a click chemistry reagent containing an azide . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of desired products . The primary targets of DACN(Tos,Mal) are molecules that contain an alkyne group, as the azide in DACN(Tos,Mal) can react with alkynes to form a stable triazole ring . This reaction is highly selective and efficient, making DACN(Tos,Mal) a useful tool in various fields, including drug discovery and materials science .
Mode of Action
DACN(Tos,Mal) interacts with its targets through a copper-free variant of the Huisgen 1,3-dipolar cycloaddition . This reaction, also known as a strain-promoted azide-alkyne cycloaddition (SPAAC), involves the reaction of an azide (from DACN(Tos,Mal)) with a strained alkyne to form a stable triazole ring . The high reactivity of DACN(Tos,Mal) is due to the ring strain in the cyclooctyne and the electron-withdrawing effect of the sulfonyl group .
Biochemical Pathways
The exact biochemical pathways affected by DACN(Tos,Mal) would depend on the specific molecules it is reacting with. In general, the formation of a triazole ring can result in significant changes in the biochemical properties of the target molecule, potentially affecting its interactions with other molecules and its role in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of DACN(Tos,Mal) would depend on various factors, including its route of administration and the specific biological system in which it is used . As a small molecule, DACN(Tos,Mal) is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific chemical modifications it undergoes during its reactions .
Result of Action
The result of DACN(Tos,Mal)'s action is the formation of a stable triazole ring with target molecules containing an alkyne group . This can significantly alter the chemical properties of the target molecule, potentially affecting its function and interactions with other molecules .
Action Environment
The action of DACN(Tos,Mal) is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, pH, and the presence of other reactive species . Moreover, DACN(Tos,Mal) possesses high thermal and chemical stability, which allows it to maintain its reactivity under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
DACN(Tos,Mal) plays a crucial role in biochemical reactions, particularly in the synthesis of artificial hybrid biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which participates in copper-free alkyne-azide cycloaddition reactions . This interaction allows DACN(Tos,Mal) to form stable linkages with target molecules, making it a valuable tool in the study of biochemical pathways and molecular interactions.
Cellular Effects
DACN(Tos,Mal) has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming covalent bonds with specific biomolecules within the cell . These interactions can lead to changes in cellular function, including alterations in signal transduction and metabolic flux. The precise effects of DACN(Tos,Mal) on different cell types and processes depend on the specific biomolecules it interacts with.
Molecular Mechanism
The molecular mechanism of DACN(Tos,Mal) involves its ability to form covalent bonds with target biomolecules through click chemistry reactions. This process typically involves the azide group of DACN(Tos,Mal) reacting with an alkyne group on the target molecule, resulting in the formation of a stable triazole linkage . This covalent bond formation can lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects that influence cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DACN(Tos,Mal) can change over time due to its stability and potential degradation. Studies have shown that DACN(Tos,Mal) maintains its stability under various conditions, allowing for long-term experiments . Any degradation of the compound could impact its effectiveness and the outcomes of biochemical reactions. Long-term studies have observed consistent effects on cellular function, indicating that DACN(Tos,Mal) remains active over extended periods.
Dosage Effects in Animal Models
The effects of DACN(Tos,Mal) in animal models vary with different dosages. At lower doses, DACN(Tos,Mal) can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully control the dosage of DACN(Tos,Mal) in animal studies to avoid any negative impacts on the health of the subjects.
Metabolic Pathways
DACN(Tos,Mal) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by forming covalent bonds with key biomolecules involved in metabolic processes . These interactions can alter the activity of enzymes and other proteins, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, DACN(Tos,Mal) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of DACN(Tos,Mal) in target areas, allowing it to effectively participate in biochemical reactions . The distribution of DACN(Tos,Mal) within the cell can influence its activity and the outcomes of its interactions with biomolecules.
Subcellular Localization
The subcellular localization of DACN(Tos,Mal) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that DACN(Tos,Mal) reaches its intended targets within the cell, allowing it to exert its effects on cellular function . The activity and function of DACN(Tos,Mal) can be influenced by its precise localization within the cell, as different compartments may provide distinct environments for biochemical reactions.
Preparation Methods
DACN(Tos,Mal) is synthesized through a series of chemical reactions involving the introduction of functional groups to the 4,8-diazacyclononyne core. The synthetic route typically involves the following steps:
Formation of the Diazacyclononyne Core: This involves the cyclization of appropriate precursors to form the 4,8-diazacyclononyne ring.
Introduction of the Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride under controlled conditions.
Attachment of the p-Toluenesulfonyl Group:
Chemical Reactions Analysis
DACN(Tos,Mal) undergoes several types of chemical reactions, primarily driven by its azide and alkyne functional groups. The key reactions include:
Cycloaddition Reactions: DACN(Tos,Mal) is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the maleimide and p-toluenesulfonyl sites.
Oxidation and Reduction: While less common, DACN(Tos,Mal) can participate in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
DACN(Tos,Mal) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and polymers.
Medicine: The compound is used in the development of drug delivery systems and diagnostic tools.
Industry: DACN(Tos,Mal) finds applications in the production of advanced materials and nanotechnology.
Comparison with Similar Compounds
DACN(Tos,Mal) is unique due to its high thermal and chemical stability, as well as its reactivity in click chemistry reactions. Similar compounds include:
Properties
IUPAC Name |
1-[4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-18-7-9-19(10-8-18)31(29,30)24-15-3-2-13-23(14-5-16-24)20(26)6-4-17-25-21(27)11-12-22(25)28/h7-12H,4-6,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWOODHHRYVLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.